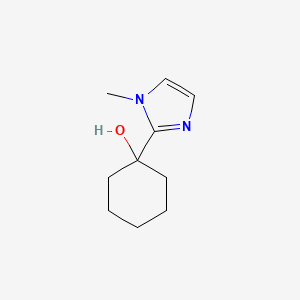

1-(1-Methyl-1H-imidazol-2-yl)cyclohexan-1-ol

Description

Properties

CAS No. |

91010-59-2 |

|---|---|

Molecular Formula |

C10H16N2O |

Molecular Weight |

180.25 g/mol |

IUPAC Name |

1-(1-methylimidazol-2-yl)cyclohexan-1-ol |

InChI |

InChI=1S/C10H16N2O/c1-12-8-7-11-9(12)10(13)5-3-2-4-6-10/h7-8,13H,2-6H2,1H3 |

InChI Key |

JCNBZIZRABBQRF-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CN=C1C2(CCCCC2)O |

Origin of Product |

United States |

Preparation Methods

Methylation of Imidazole

- The 1-methyl substitution on the imidazole ring is commonly achieved by methylation of 1H-imidazole derivatives using methylating agents under controlled conditions.

- For example, N-methylation can be performed using methyl iodide or dimethyl sulfate in the presence of a base, ensuring selective methylation at the N1 position without affecting the 2-position.

Functionalization at the 2-Position

- The 2-position of the imidazole ring is often functionalized via nucleophilic substitution or ring-opening reactions.

- Thiolysis of epoxides with imidazole derivatives is a common route to introduce hydroxyalkyl groups adjacent to the imidazole ring, which can be adapted for cyclohexanol derivatives.

Construction of the Cyclohexanol Moiety

Direct Hydroxylation of Cyclohexanone

Use of Protecting Groups

- Protecting groups such as tert-butyldiphenylsilyl chloride (TBSCl) are used to protect hydroxyl groups during multi-step synthesis to prevent side reactions.

- Imidazole is often used as a base and catalyst in these protection steps, facilitating the formation of silyl ethers that can be deprotected later.

Coupling of Imidazole and Cyclohexanol Units

- The key step involves linking the 1-methylimidazole moiety to the cyclohexanol ring, often through nucleophilic substitution or addition reactions.

- For example, the reaction of 2-substituted imidazoles with cyclohexanone derivatives under basic conditions (e.g., sodium acetate) in inert solvents at moderate temperatures (50–105°C) can afford the desired this compound.

Representative Experimental Conditions and Yields

| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|

| N-Methylation of imidazole | Methyl iodide, base | DMF or THF | Room temp | 75–90 | Selective N1 methylation |

| Protection of hydroxyl group | TBSCl, imidazole | DMF | 0 to RT | >90 | Protects cyclohexanol hydroxyl |

| Nucleophilic addition to ketone | 2-substituted imidazole, sodium acetate | Dioxane, t-butanol | 50–105 | 70–85 | Formation of cyclohexanol-imidazole adduct |

| Deprotection | Acidic or fluoride ion treatment | THF or CH2Cl2 | RT | Quantitative | Removes silyl protecting groups |

Detailed Research Findings

- A patent describes the preparation of 2-substituted imidazoles via reaction of acetyl chloride and 1,2-dichloroethylene, followed by base treatment in inert solvents such as dioxane or t-butanol at 50–105°C, yielding intermediates suitable for further functionalization.

- Experimental procedures for imidazole derivatives involve the use of sodium 4-hydroxybutanoate and imidazole in DMF, followed by protection with tert-butyldiphenylchlorosilane, and subsequent nucleophilic addition at low temperatures (-78°C) to afford hydroxyalkylated imidazole compounds.

- The use of Dess–Martin periodinane oxidation and silyl protection/deprotection strategies has been demonstrated for related cyclohexanol-imidazole fused systems, enabling efficient synthesis of complex intermediates.

- Thiolysis of epoxides with 1-methyl-1H-imidazole-2-thiol derivatives provides a regioselective route to hydroxy-substituted imidazole compounds, which can be adapted for cyclohexanol derivatives by modifying the epoxide or thiol components.

Summary Table of Key Preparation Methods

| Method | Key Reagents/Intermediates | Reaction Type | Advantages | Limitations |

|---|---|---|---|---|

| N-Methylation of imidazole | Methyl iodide, base | Alkylation | High selectivity, good yield | Requires careful control to avoid overalkylation |

| Nucleophilic addition to ketone | 2-substituted imidazole, cyclohexanone | Nucleophilic addition | Direct formation of target bond | Moderate temperature control needed |

| Protection/deprotection steps | TBSCl, imidazole, Dess–Martin periodinane | Protection/oxidation | Enables multi-step synthesis | Additional steps increase complexity |

| Thiolysis of epoxides | Epoxides, 1-methyl-1H-imidazole-2-thiol | Ring-opening | Regioselective, mild conditions | Specific to thiol-substituted imidazoles |

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methyl-1H-imidazol-2-yl)cyclohexanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the cyclohexanol moiety can be oxidized to form a ketone.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The imidazole ring can participate in substitution reactions, where different substituents can be introduced at specific positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under controlled conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while substitution reactions can yield various imidazole derivatives with different functional groups.

Scientific Research Applications

1-(1-Methyl-1H-imidazol-2-yl)cyclohexan-1-ol is a compound that has garnered attention in various scientific fields due to its unique structural features and potential applications. This article delves into its applications across chemistry, biology, medicine, and industry, supported by relevant case studies and comparative analyses.

Structural Characteristics

- Molecular Formula : C11H16N2O

- Molecular Weight : 192.26 g/mol

- IUPAC Name : 1-(1-methylimidazol-2-yl)cyclohexan-1-ol

The compound contains a cyclohexanol moiety linked to a 1-methyl-1H-imidazol-2-yl group, which contributes to its reactivity and interaction with biological targets.

Chemistry

This compound serves as a versatile building block in organic synthesis. It is utilized in:

- Ligand Formation : Acts as a ligand in coordination chemistry, facilitating the formation of metal complexes.

- Synthesis of Complex Molecules : Its structural features allow for the creation of more complex organic compounds through various reactions such as oxidation, reduction, and substitution.

Biology

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Properties : Preliminary studies suggest effectiveness against various bacterial strains, potentially disrupting cell wall synthesis.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, reducing cytokine production.

Medicine

There is ongoing research into the therapeutic applications of this compound:

- Infectious Diseases : Investigated for its potential as an antimicrobial agent.

- Cancer Therapy : Shows promise in inhibiting cancer cell lines through mechanisms such as the inhibition of Heme Oxygenase (HO)-1, which is linked to tumor growth.

Industry

In industrial applications, this compound is used as:

- Intermediate in Pharmaceutical Synthesis : Plays a role in developing new pharmaceuticals and agrochemicals.

- Material Development : Contributes to the formulation of new materials with specific chemical properties.

Antimicrobial Activity Study

A study conducted on the antibacterial effects of this compound revealed significant activity against Gram-positive bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis, making it a candidate for further development in antimicrobial therapies.

Anti-inflammatory Mechanism Investigation

Research examining the anti-inflammatory properties found that this compound effectively reduced levels of pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 2-(1-Methyl-1H-imidazol-4-yl)cyclohexan-1-ol | Structure | Strong antibacterial and antifungal properties; potential anticancer agent. |

| 2-(1-Methyl-1H-imidazol-5-yl)cyclohexan-1-ol | Structure | Selective inhibition of specific enzymes; further studies needed for broader implications. |

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1H-imidazol-2-yl)cyclohexanol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(1-Methyl-1H-imidazol-2-yl)cyclohexan-1-ol with structurally analogous imidazole derivatives, focusing on molecular attributes, synthetic pathways, and functional implications.

Structural and Physicochemical Properties

Key differences arise from substituent variations on the imidazole ring:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notes |

|---|---|---|---|---|

| This compound | C₁₀H₁₆N₂O | ~180 (calculated) | Cyclohexanol | High steric bulk; polar OH group |

| 1-(1-Methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride | C₇H₁₄Cl₂N₄ | 191.75 | Propan-1-amine, dihydrochloride | Increased solubility due to HCl salt |

| (5-Methyl-2-furyl)(1-methyl-1H-imidazol-2-yl)methanol | C₁₀H₁₂N₂O₂ | 192.22 | Furyl, methanol | Lower steric hindrance; furyl enhances π-π interactions |

| 2-(4-Fluorophenyl)-1-(1-methyl-1H-imidazol-2-yl)ethylamine | C₁₃H₁₆FN₃ | ~233.29 (calculated) | Fluorophenyl, ethylamine | Fluorine enhances lipophilicity and bioavailability |

Key Observations:

- The cyclohexanol group in the target compound likely reduces solubility in aqueous media compared to smaller substituents (e.g., propan-1-amine or methanol groups) but may improve binding affinity in hydrophobic environments.

- Halogenated analogs (e.g., fluorophenyl derivative ) exhibit enhanced lipophilicity, making them more suitable for membrane penetration in drug design.

- Dihydrochloride salts (e.g., ) demonstrate improved solubility, a critical factor for pharmaceutical formulations.

Functional Implications

- Hydrogen Bonding: The hydroxyl group in the target compound may facilitate interactions with biological targets or materials, contrasting with non-polar analogs like the fluorophenyl derivative .

- Catalytic Applications: Imidazole derivatives are often employed as ligands in metal-catalyzed reactions. The steric bulk of the cyclohexanol group could modulate catalytic activity or selectivity.

- Pharmaceutical Potential: Structural analogs such as the dihydrochloride salt and fluorophenyl amine suggest that the target compound could be optimized for drug delivery or receptor binding.

Biological Activity

1-(1-Methyl-1H-imidazol-2-yl)cyclohexan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. The structure features a cyclohexanol moiety with a 1-methyl-1H-imidazole substituent, which may impart unique properties relevant to various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 192.26 g/mol. The presence of the hydroxyl group (-OH) and the imidazole ring contributes significantly to its reactivity and interaction with biological targets.

The biological activity of this compound is largely attributed to:

- Hydroxyl Group : Facilitates hydrogen bonding with target molecules, enhancing binding affinity.

- Imidazole Ring : Acts as a coordinating ligand for metal ions and may influence enzyme activity through interaction with active sites.

Antimicrobial Properties

Research indicates that compounds featuring imidazole rings often exhibit antimicrobial activity. Preliminary studies suggest that this compound may possess:

- Antibacterial Activity : Effective against various bacterial strains, potentially due to its ability to disrupt cell wall synthesis or function.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. The imidazole moiety can modulate signaling pathways involved in inflammation, possibly leading to reduced cytokine production and inflammatory responses.

Anticancer Potential

Inhibitory effects on cancer cell lines have been observed, particularly through mechanisms involving:

- Inhibition of Heme Oxygenase (HO)-1 : Compounds similar to this compound have shown potential as HO-1 inhibitors, which are being explored for their role in cancer therapy due to HO-1's association with tumor growth and chemoresistance .

Case Studies and Research Findings

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other substituted cyclohexanol derivatives:

| Compound | Structure | Biological Activity |

|---|---|---|

| 2-(1-Methyl-1H-imidazol-4-yl)cyclohexan-1-ol | Structure | Exhibits strong antibacterial and antifungal properties; potential as an anticancer agent. |

| 2-(1-Methyl-1H-imidazol-5-yl)cyclohexan-1-ol | Structure | Known for selective inhibition of specific enzymes; further studies needed for broader biological implications. |

Q & A

Q. What are the recommended methods for synthesizing 1-(1-Methyl-1H-imidazol-2-yl)cyclohexan-1-ol?

A practical approach involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging the efficiency and regioselectivity of "click chemistry." For example, a protocol analogous to the synthesis of 1-(1-methyl-1H-imidazol-2-yl)-4-phenyl-1H-1,2,3-triazole ( ) can be adapted. Key steps include:

- Azide preparation : Lithiation and azidation of 1-methylimidazole, followed by fragmentation of the tosyltriazenyl salt.

- Cycloaddition : Reaction with a cyclohexanol-derived alkyne in the presence of CuSO₄·5H₂O and sodium ascorbate under inert conditions.

- Purification : Recrystallization from acetone/water mixtures to isolate the product in high purity (20% yield reported for similar compounds) .

Q. How can crystallographic analysis be performed to determine the molecular structure of this compound?

X-ray crystallography using software suites like SHELX (for refinement) and OLEX2 (for structure solution and visualization) is standard. Critical considerations include:

- Data collection : High-resolution diffraction data (≤1.0 Å) to resolve potential hydrogen-bonding networks, as seen in imidazole-triazole derivatives (e.g., O–H⋯N interactions in ).

- Refinement : Use SHELXL for small-molecule refinement, incorporating restraints for hydrogen atoms and anisotropic displacement parameters for non-H atoms .

Advanced Research Questions

Q. How should researchers address discrepancies between experimental crystallographic data and computational structural models?

Discrepancies often arise from dynamic effects (e.g., tautomerism) or lattice packing forces. Mitigation strategies include:

- Multi-technique validation : Combine X-ray data with NMR spectroscopy (e.g., ¹H/¹³C chemical shifts) and DFT calculations to assess conformational preferences.

- Software cross-checking : Compare results from SHELX with alternative tools like Mercury (for crystal packing analysis) or Gaussian (for optimizing gas-phase geometries) .

Q. What experimental designs are suitable for evaluating the biological activity of this compound?

For antimicrobial or pharmacological screening:

- In vitro assays : Adapt protocols from benzimidazole derivatives (), such as microbroth dilution for MIC (Minimum Inhibitory Concentration) determination against Gram-positive/negative bacteria.

- Structure-activity relationship (SAR) : Modify the cyclohexanol or imidazole substituents to assess impacts on bioactivity, guided by crystallographic data on hydrogen-bonding motifs .

Q. How can tautomerism in the imidazole ring affect structural characterization and data interpretation?

The 1-methylimidazole moiety may exhibit tautomerism, complicating NMR or crystallographic analysis. Strategies include:

- Dynamic NMR : Monitor temperature-dependent chemical shift changes to identify tautomeric equilibria.

- Crystallographic restraints : Use SHELXL to refine occupancies of alternative tautomers, as demonstrated in studies of 2-(1H-indol-3-ylthio)benzimidazole derivatives ().

- Computational modeling : Compare relative energies of tautomers via DFT (e.g., B3LYP/6-311++G**) to predict dominant forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.